4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide -

4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide

Catalog Number: EVT-4339394
CAS Number:
Molecular Formula: C25H27N3O6S2
Molecular Weight: 529.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide ((S)-17b)

Compound Description: (S)-17b is a potent, orally active histone deacetylase (HDAC) inhibitor. [] It exhibits selective inhibition towards class I HDAC isoforms and demonstrates significant antitumor activity both in vitro and in vivo. In myelodysplastic syndrome (SKM-1) cell lines, (S)-17b effectively induces G1 cell cycle arrest and apoptosis. [] Furthermore, it shows enhanced antitumor efficacy in mouse models with intact immune systems compared to those with thymus deficiencies. []

3-((3-Amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)

Compound Description: AKE-72 is a potent pan-BCR-ABL inhibitor, demonstrating efficacy against the T315I gatekeeper resistant mutant, a significant target in chronic myeloid leukemia (CML). [] Notably, AKE-72 shows potent inhibition against various clinically relevant mutants, making it a promising candidate for treating CML. []

Relevance: AKE-72 and 4-[amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide both belong to the benzamide class of compounds. This structural similarity, despite differences in their substituent groups, emphasizes the versatility of the benzamide scaffold in medicinal chemistry, particularly in developing targeted therapies.

Imatinib

Compound Description: Imatinib is a widely used tyrosine kinase inhibitor, specifically targeting BCR-ABL, for treating leukemia. [] Notably, it exists primarily as a piperazin-1-ium salt in various pharmaceutical formulations. []

Relevance: Imatinib shares a key structural feature with 4-[amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide: the presence of a sulfonamide group. This group is essential for Imatinib's mechanism of action and highlights the importance of sulfonamides in designing kinase inhibitors.

N-(4-{[(4-Methoxyphenethyl)(substituted)amino]sulfonyl}phenyl)acetamides

Compound Description: This series of sulfonamide derivatives exhibits significant inhibitory activity against jack bean urease, an enzyme implicated in various pathological conditions. [] Notably, compound 5f within this series demonstrates exceptionally high inhibitory activity. []

Relevance: The presence of the sulfonamide moiety in both this series and the target compound, 4-[amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide, emphasizes the significance of this functional group in medicinal chemistry, particularly for enzyme inhibition.

4-[(4-Methyl-1-piperazinyl)methyl]-n-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl] benzamide methanesulphonate (Imatinib mesylate)

Compound Description: Imatinib mesylate is the methanesulfonate salt form of Imatinib, a widely used tyrosine kinase inhibitor for treating chronic myeloid leukemia (CML). [] It exhibits potent anti-cancer activity. []

Relevance: Imatinib mesylate shares the benzamide core structure with 4-[amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide, highlighting the relevance of benzamides in medicinal chemistry, specifically in developing anti-cancer agents.

4-[(1-Methyl-6-nitroquinolin-1-ium-4-yl)amino]-N-[4-[(1-methylpyridin-1-ium-4-yl)amino]phenyl]benzamide (ZINC18057104)

Compound Description: ZINC18057104 is a newly discovered DNA gyrase A inhibitor with promising antimicrobial activity against Escherichia coli, including quinolone-resistant strains. [] It shows potential as a new antimicrobial agent to combat quinolone resistance. []

Relevance: Both ZINC18057104 and the target compound, 4-[amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide, share the benzamide core structure. This emphasizes the versatility of this scaffold in medicinal chemistry for developing therapeutic agents with diverse biological activities, from antibacterial to potentially anticancer properties.

Methyl 2-(4-(2-(cyclopentylamino)-1-(N-(4-methoxyphenyl)-1-methyl-5-phenyl-1H-pyrazole-3-carboxamido)-2-oxoethyl)phenyl)acetate

Compound Description: This compound features a complex structure incorporating a pyrazole ring, a cyclopentylamino group, and a methyl acetate ester. []

Relevance: The presence of the 4-methoxyphenyl group in both this compound and the target compound, 4-[amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide, indicates a shared structural motif. This suggests that these compounds might be grouped within a chemical class incorporating this specific substituent, potentially influencing their physicochemical properties.

N-(4-{[(4-Methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamide (Parent Molecule)

Compound Description: This compound serves as the parent molecule for a series of sulfonamide derivatives investigated for their inhibitory effects on jack bean urease. []

Relevance: The parent molecule exhibits a notable structural similarity to 4-[amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide, particularly in the sulfonamide group connected to a phenyl ring. This structural resemblance suggests a potential relationship in their chemical properties and reactivity.

N-(4-substituted amino-sulfonyl)-phenyl-ketopinamides

Compound Description: This series of compounds, synthesized from ketopinic acid, exhibits notable fungicidal and herbicidal activities. [] Compound 5c, specifically, demonstrates significant fungicidal activity against Alternaria solani, while compound 5e exhibits potent herbicidal activity against Brassica campestris. []

Relevance: The shared presence of the sulfonamide group in this series and the target compound, 4-[amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide, highlights the significance of this functional group in developing bioactive compounds with diverse applications, ranging from pharmaceutical to agricultural applications.

(3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]benzamide (AN-024)

Compound Description: AN-024 represents a key intermediate in the synthesis of a series of compounds with potential pharmaceutical applications. []

Relevance: AN-024 shares the benzamide core structure with 4-[amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide, indicating their placement within the same chemical class. This structural similarity might suggest some overlapping chemical properties and potential synthetic pathways.

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-n-[5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide (Nilotinib)

Compound Description: Nilotinib is a potent tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML). [, ] It is known to exist in various crystalline forms and amorphous forms, with different solubility and bioavailability properties. [, ]

Relevance: Nilotinib shares the benzamide core structure with 4-[amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide. This structural commonality points to their shared chemical class and potential similarities in their chemical properties and potential biological activities.

(E)-2-{[1-(3,11-Dimethyl-4-methylene-10-oxo-1-phenyl-4,5,10,11-tetrahydro-1H-benzo[b]pyrazolo[3,4-f][1,5]diazocin-5-yl)ethylidene]amino}-N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide

Compound Description: This compound exhibits a unique and complex structure with multiple ring systems, including a diazocine ring. []

Relevance: The presence of the benzamide moiety in both this compound and 4-[amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide indicates a shared structural motif despite significant differences in their overall structures.

N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,5-dinitro-benzamide

Compound Description: This naphthol derivative was synthesized using a multi-step process and its structure was confirmed using various spectroscopic methods. []

Relevance: This compound shares the benzamide core with 4-[amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide, demonstrating the broad utility of the benzamide scaffold in organic synthesis.

N-[4-({4-[(5-Methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]amine

Compound Description: This compound was identified as an impurity during the synthesis of the antibacterial drug sulfamethizole. []

Relevance: The presence of the sulfonamide group in both this compound and 4-[amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide indicates a shared functional group, signifying the importance of characterizing impurities in pharmaceutical synthesis.

Methyl (2Z)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-(4-methoxyphenyl)prop-2-enoate

Compound Description: This compound features a sulfonamide group, a formylphenyl group, and a methoxyphenyl group within its structure. []

Relevance: The shared presence of the 4-methoxyphenyl group in both this compound and 4-[amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide suggests they may be categorized together based on this structural motif.

8-(1-{4-{(5-Chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one

Compound Description: This compound acts as an anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) modulator, showing potential for treating cancer, especially non-small cell lung cancer (NSCLC). []

Relevance: This compound and 4-[amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide share a 3-methoxyphenyl group, which might influence their binding affinities and overall pharmacological profiles.

N-[4-bromo-2-[(3-bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-5-methoxyphenyl]acetamide

Compound Description: This compound features a bromoindole group, a phenylsulfonyl group, and a methoxyphenyl group within its structure. []

Relevance: This compound and 4-[amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide share a methoxyphenyl group, a common structural element in medicinal chemistry, potentially influencing their pharmacological properties.

N-{[7-methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-yl]methyl}cyclopentanamine

Compound Description: This compound, synthesized through a multi-step process involving a Wittig reaction and reductive amination, features a benzofuran ring system, a cyclopentanamine group, and methoxy substituents. []

Relevance: The presence of the 4-methoxyphenyl group in both this compound and 4-[amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide suggests a shared structural motif potentially influencing their chemical properties and reactivity.

Substituted N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H-yl)benzamide/benzenesulfonamides

Compound Description: This series of compounds, incorporating both tetrahydropyridine and benzimidazole pharmacophores, shows significant cytotoxic activity against various cancer cell lines, including MCF-7, MDA-MB-231, and Ishikawa cells. []

Relevance: The shared benzamide moiety in this series and the target compound, 4-[amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide, underlines the importance of this structural element in designing molecules with potential anti-cancer properties.

2-Chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2H)-pyrimidinyl]-4-fluoro-N-[[methyl-(1-methylethyl)amino]sulfonyl]benzamide

Compound Description: This compound, existing in both crystalline and hydrate forms, shows potential as a crop protection agent. [, ]

Relevance: The presence of the sulfonamide group in both this compound and 4-[amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide highlights a shared functional group commonly found in various bioactive molecules, despite their different applications.

(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride (SSR240612)

Compound Description: SSR240612 is a potent and orally active bradykinin B1 receptor antagonist with potential therapeutic applications in inflammatory conditions. []

Relevance: SSR240612 and 4-[amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide share a sulfonamide group. This common structural feature suggests a possible relationship in their chemical properties and reactivity.

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA is a positive allosteric modulator of group 1 metabotropic glutamate receptors, including mGluR1 and mGluR5, and acts through a novel binding site distinct from other known modulators. []

Relevance: CPPHA and 4-[amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide both belong to the benzamide class of compounds. Although their structures differ significantly beyond the benzamide core, this shared feature highlights the versatility of benzamides in medicinal chemistry for targeting diverse receptor systems.

4-[[4-(2-Butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)-thiomorpholinecarboxamide (TMI-1)

Compound Description: TMI-1 is a potent dual inhibitor of tumor necrosis factor-converting enzyme (TACE) and matrix metalloproteases (MMPs). [] It exhibits potential as a therapeutic agent for treating rheumatoid arthritis. []

Relevance: TMI-1 and 4-[amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide both contain a sulfonamide group. This shared functional group suggests potential similarities in their chemical properties and reactivity, despite targeting different biological pathways.

4-[[5-[((2R)-2-Methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methylindol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523)

Compound Description: ZENECA ZD3523 is a potent and selective leukotriene receptor antagonist, demonstrating significant activity against LTD4-induced bronchoconstriction. []

Relevance: ZENECA ZD3523 shares the benzamide core structure with 4-[amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide. Despite significant differences in their substituent groups, this shared core highlights the importance of the benzamide scaffold in medicinal chemistry for targeting diverse biological pathways.

4-(4-Methylpiperazine-1-ylmethyl)-n-[4-methyl-3-(4-pyridine-3-yl)pyrimidine-2-ylamino)phenyl]-benzamide

Compound Description: This compound is a potent inhibitor of platelet-derived growth factor (PDGF) receptor tyrosine kinases. [, ] It shows potential for treating diseases mediated by angiotensin II, including hypertension. [, ]

Relevance: This PDGF receptor tyrosine kinase inhibitor and 4-[amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide both have a benzamide core. This shared structural feature highlights the versatility of benzamides in medicinal chemistry for developing therapeutic agents.

Compound Description: These series of compounds were synthesized and evaluated for their leukotriene D4 (LTD4) antagonist activity. [] Several compounds within these series exhibited potent inhibitory effects on LTD4-induced bronchoconstriction. []

Relevance: The N-[(arylmethoxy)phenyl] moiety in these series shares structural similarities with the 4-[amino]- portion of 4-[amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide. This suggests a potential relationship in their chemical properties and might influence their binding affinities to specific targets.

4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide

Compound Description: This compound features a pyrazole ring, a phenylene ring, and a sulfonamide group within its structure. []

Relevance: The sulfonamide moiety in this compound and 4-[amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide indicates a shared functional group often found in biologically active molecules, highlighting its importance in medicinal chemistry.

N(1‐ethyl‐2‐pyrrolidyl‐methyl)2‐methoxy‐4‐iodo‐125I‐ 5‐ethyl sulfonyl benzamide

Compound Description: This compound is a radioligand specifically designed for the radioimmunoassay of sulpiride-related compounds. [] Its higher specific radioactivity makes it valuable for sensitive detection and quantification. []

Relevance: This radioligand and 4-[amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide share a common structural motif of a sulfonyl benzamide, suggesting similarities in their chemical properties.

N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides

Compound Description: This series of compounds demonstrates potent inhibitory activity against human carbonic anhydrase I and II (hCA I and hCA II) and acetylcholinesterase (AChE). [] These enzymes are implicated in various physiological and pathological processes, making the compounds promising candidates for drug development. []

Relevance: These benzamide derivatives share the benzamide core structure with 4-[amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide. This shared core, coupled with the presence of sulfonamide groups in both, suggests a potential relationship in their chemical properties and potential biological activities.

N-(3-acrylamidophenyl)-4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)benzamide (Compound 13)

Compound Description: Compound 13 is a potent and selective covalent inhibitor of c-Jun N-terminal kinase 3 (JNK3) that can be photocaged to achieve spatiotemporal control of its activity in live cells. []

Relevance: Compound 13 and 4-[amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide both belong to the benzamide class of compounds and share a similar structure. This structural resemblance suggests a potential relationship in their chemical properties.

N-(2-benzoyl-4-chlorophenyl)benzamides and N-[4-Chloro-2-(α,α-hydroxyphenylmethyl)phenyl]benzamides

Compound Description: These series of substituted benzamides were synthesized and evaluated for their plant growth regulatory activities. [] Certain compounds within these series exhibited notable plant growth promoting or inhibiting properties. []

Relevance: The benzamide core is a shared structural feature between these compounds and 4-[amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide. This highlights the wide application of the benzamide motif in different fields, showcasing its versatility in designing molecules with diverse bioactivities.

N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides

Compound Description: This series of compounds, synthesized via the reaction of N-(4-oxocyclohexa-2,5-diene-1-ylidene)arylsulfonamides with N-chloramides, have shown potential as Insulysin inhibitors, CTGF expression inhibitors, Glutamyl endopeptidase II inhibitors, and Transcription factor STAT3 inhibitors. [] These compounds have also demonstrated bactericidal and fungicidal activity. []

Relevance: These compounds and 4-[amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide share the benzamide and sulfonamide moieties, indicating they are structurally related.

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: Venetoclax N-oxide (VNO) is an oxidative impurity identified during the synthesis of Venetoclax, a BCL-2 inhibitor used in treating various blood cancers. []

Relevance: Both VNO and the target compound, 4-[amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide, share a crucial structural feature: the sulfonamide group. This shared moiety highlights the importance of understanding the potential for oxidation at this site, especially in the context of drug development and impurity profiling.

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

Compound Description: Venetoclax hydroxylamine impurity (VHA) is another impurity formed during the oxidative degradation of Venetoclax. [] Notably, VHA is generated from VNO via a Meisenheimer rearrangement. []

Relevance: Similar to VNO, VHA also shares the sulfonamide functional group with 4-[amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide. The formation of VHA from VNO through a rearrangement reaction emphasizes the potential instability of sulfonamide-containing compounds under oxidative conditions. This highlights the need for careful storage and handling of such compounds.

3-(4-Methoxyphenyl)-1-phenyl-3-(p-toluenesulfonylamino)propan-1-one

Compound Description: This compound features a sulfonamide group linked to a propane chain with phenyl and methoxyphenyl substituents. []

Relevance: The presence of the 4-methoxyphenyl group in both this compound and the target compound, 4-[amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide, indicates a shared structural motif. This commonality suggests potential similarities in their physicochemical properties and reactivity.

This list represents a starting point for understanding the structural diversity and biological activities associated with compounds related to 4-[amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide. Further research is necessary to fully elucidate the specific properties and potential applications of the target compound.

Properties

Product Name

4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide

IUPAC Name

4-[(4-methoxyphenyl)sulfonyl-methylamino]-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide

Molecular Formula

C25H27N3O6S2

Molecular Weight

529.6 g/mol

InChI

InChI=1S/C25H27N3O6S2/c1-27(35(30,31)23-15-11-22(34-2)12-16-23)21-9-5-19(6-10-21)25(29)26-20-7-13-24(14-8-20)36(32,33)28-17-3-4-18-28/h5-16H,3-4,17-18H2,1-2H3,(H,26,29)

InChI Key

APQVBXYXRQHBHU-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)S(=O)(=O)C4=CC=C(C=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.